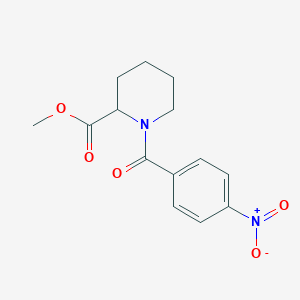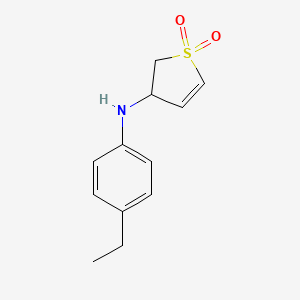![molecular formula C22H27FN4O3 B4179115 (2,2-dimethylpropyl){5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4179115.png)
(2,2-dimethylpropyl){5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine
Vue d'ensemble
Description
(2,2-dimethylpropyl){5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key signaling molecule in B cell receptor (BCR) signaling, which plays an important role in the development and activation of B cells. TAK-659 has been studied for its potential therapeutic applications in various B cell-related diseases, including B cell lymphoma, chronic lymphocytic leukemia (CLL), and autoimmune diseases.
Mécanisme D'action
(2,2-dimethylpropyl){5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine selectively binds to the active site of BTK, preventing its phosphorylation and subsequent downstream signaling. This results in the inhibition of BCR signaling and B cell activation, leading to the suppression of B cell proliferation and survival. (2,2-dimethylpropyl){5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine has also been shown to inhibit other kinases, such as interleukin-2-inducible T cell kinase (ITK) and TEC family kinase (TEC), which are involved in T cell signaling.
Biochemical and Physiological Effects:
(2,2-dimethylpropyl){5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine has been shown to have potent and selective inhibition of BTK activity, leading to the suppression of BCR signaling and B cell proliferation. In animal models, (2,2-dimethylpropyl){5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine has demonstrated efficacy in suppressing tumor growth and improving survival in B cell lymphoma and CLL. (2,2-dimethylpropyl){5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine has also been shown to have immunomodulatory effects, such as reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2,2-dimethylpropyl){5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine is its potent and selective inhibition of BTK activity, which makes it a promising therapeutic agent for B cell-related diseases. (2,2-dimethylpropyl){5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine has also shown efficacy in animal models, providing strong preclinical evidence for its potential clinical applications. However, one limitation of (2,2-dimethylpropyl){5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine is its potential off-target effects on other kinases, which may lead to unwanted side effects. Another limitation is the need for further optimization of the synthesis method to improve the yield and purity of the final product.
Orientations Futures
There are several potential future directions for the research on (2,2-dimethylpropyl){5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine. One direction is to investigate its efficacy in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Another direction is to explore its potential applications in autoimmune diseases, such as rheumatoid arthritis, where B cell activation plays a critical role. Additionally, further optimization of the synthesis method and characterization of the pharmacokinetics and pharmacodynamics of (2,2-dimethylpropyl){5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine may improve its clinical development.
Applications De Recherche Scientifique
(2,2-dimethylpropyl){5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine has been extensively studied for its potential therapeutic applications in various B cell-related diseases. In preclinical studies, (2,2-dimethylpropyl){5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine has demonstrated potent and selective inhibition of BTK activity, leading to the suppression of BCR signaling and B cell proliferation. (2,2-dimethylpropyl){5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine has also shown efficacy in animal models of B cell lymphoma and CLL, leading to the initiation of clinical trials.
Propriétés
IUPAC Name |
[4-[3-(2,2-dimethylpropylamino)-4-nitrophenyl]piperazin-1-yl]-(2-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O3/c1-22(2,3)15-24-19-14-16(8-9-20(19)27(29)30)25-10-12-26(13-11-25)21(28)17-6-4-5-7-18(17)23/h4-9,14,24H,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWQMLLPUKSQJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{3-[(2,2-Dimethylpropyl)amino]-4-nitrophenyl}piperazin-1-yl)(2-fluorophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4179040.png)
![7-(2,3-difluorobenzyl)-2-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B4179043.png)
![N-bicyclo[4.1.0]hept-7-yl-N'-(4-fluorophenyl)thiourea](/img/structure/B4179055.png)
amino]-N-(2-furylmethyl)benzamide](/img/structure/B4179057.png)
![N-phenyl-N'-(2-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}ethyl)urea](/img/structure/B4179064.png)

![5'-bromo-1'-methyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B4179072.png)
![12-(3-hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4179074.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-[4-(2-methoxyphenoxy)phenyl]-3-phenylpropanamide](/img/structure/B4179081.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B4179084.png)

![3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4179099.png)
![ethyl 1-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxylate](/img/structure/B4179102.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B4179107.png)